Home > Products > Screening Compounds P66270 > 3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine - 899953-32-3

3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Catalog Number: EVT-2892625
CAS Number: 899953-32-3
Molecular Formula: C20H26N6O4S
Molecular Weight: 446.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical research: Arylpiperazines have been investigated for their potential therapeutic effects in a range of conditions, including neurological disorders, cardiovascular diseases, and cancer. [ [], [] ] The specific biological activity of 3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine remains to be determined, but its structure could serve as a starting point for the development of new drug candidates.
  • Material science: Arylpiperazines have been explored for their potential use in various materials, including polymers, liquid crystals, and sensors. [ [] ] The unique structural features of 3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, such as its multiple aromatic rings and polar groups, could make it a suitable building block for novel materials with specific properties.

-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine []

  • Compound Description: 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine is a compound whose crystal structure has been analyzed. It exhibits weak intermolecular C—H⋯N hydrogen-bond interactions that contribute to the stability of its crystal structure. []
  • Relevance: This compound shares the core structure of a piperazine ring directly linked to a pyridazine ring with 3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. The variation lies in the substituents on the pyridazine ring (chloro vs. 2-methylpiperidin-1-yl) and the piperazine ring (2-pyridyl vs. (4-nitrophenyl)sulfonyl). []

-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine []

  • Compound Description: Similar to the previous compound, 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine is another compound whose crystal structure is stabilized by weak interactions, specifically C—H⋯O and C—H⋯(N,N) interactions. It also features short Cl⋯Cl contacts in its crystal packing. []
  • Relevance: This compound shares the same core structure of a piperazine-pyridazine with 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. The difference lies in the length and composition of the substituent on the piperazine ring and the chlorine atom on the pyridazine ring. []

-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one []

  • Compound Description: The crystal structure of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one shows the pyridazine ring in a nearly planar conformation and the piperazine ring adopting a chair conformation. The crystal packing is stabilized by C—H⋯O and C—H⋯π interactions. []
  • Relevance: Although structurally distinct from 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine in terms of substituents, this compound shares the presence of a piperazine ring linked to a pyridazine ring, highlighting a potential connection within a broader chemical class or research focus. []

Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) []

  • Compound Description: Cimbi-712 is a selective 5-HT7 receptor antagonist radiolabeled with carbon-11 (¹¹C) for use as a potential PET radioligand. []
  • Relevance: While not containing a pyridazine ring, Cimbi-712 shares the 4-substituted piperazine moiety with 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, suggesting potential exploration within the same category of 5-HT7 receptor antagonist compounds. []

Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one) []

  • Compound Description: Cimbi-717 is another selective 5-HT7 receptor antagonist radiolabeled with ¹¹C for potential use as a PET radioligand. It shows promising reversible tracer kinetics and dose-dependent decline in cerebral binding after receptor blockade, making it a strong candidate for investigating 5-HT7R binding in the human brain. []
  • Relevance: Similar to Cimbi-712, Cimbi-717, despite lacking a pyridazine ring, shares the 4-substituted piperazine structural element with 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. Both compounds fall under the category of 5-HT7 receptor antagonists, indicating a possible connection within this specific research area. []

Venetoclax N-oxide (VNO) []

  • Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of the BCL-2 inhibitor Venetoclax. It forms during oxidative stress degradation and can undergo a Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA). []
  • Relevance: Although Venetoclax N-oxide has a complex structure significantly different from 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, they both contain a piperazine ring. This shared feature might indicate a broader interest in piperazine-containing compounds for pharmaceutical applications. []

Venetoclax hydroxylamine impurity (VHA) []

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of Venetoclax N-oxide. []
  • Relevance: Similar to VNO, the presence of a piperazine ring in both VHA and 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine suggests a potential common ground in research focusing on piperazine-containing pharmaceutical compounds. []

-(4-((5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)-3-nitroimidazo[1,2-b]pyridazine (4a-f) []

  • Compound Description: This series of compounds (4a-f) were designed and synthesized as potential anticancer agents. They were evaluated for their ability to inhibit the anti-apoptotic protein Bcl-2, which is overexpressed in various cancer cells. []
  • Relevance: These compounds share the piperazine-pyridazine core with 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. The key difference lies in the presence of a nitroimidazo group fused to the pyridazine ring and the oxadiazolylmethyl substituent on the piperazine ring in compounds 4a-f. The shared core structure and potential anticancer activity of these compounds highlight a possible connection in a broader medicinal chemistry context. []

,5-dioxopyrrolidin-1-yl(4-(((2-nitrophenyl)sulfonyl)oxy)-6-(3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate (Ns-MOK-β-Pro-OSu) []

  • Compound Description: Ns-MOK-β-Pro-OSu is a derivatization reagent designed for the selective analysis of taurine and other amino acids using UHPLC-HRMS/MS. It contains a 2-nitrophenylsulfonyl moiety that, upon fragmentation during MS analysis, provides a characteristic fragment ion useful for selective and sensitive detection of amino acid derivatives. []
  • Relevance: While not containing a piperazine or pyridazine ring, the presence of a nitrophenyl sulfonyl group in Ns-MOK-β-Pro-OSu links it to 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, highlighting the use of this specific functional group in different chemical contexts. []

-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole Derivatives []

  • Compound Description: This group of compounds, specifically mentioning compounds XIII-6 to XV-7, were synthesized and evaluated for their pesticidal activities against mosquito larvae (Culex pipiens pallens) and the phytopathogenic fungus Phytophthora capsici. []

-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax) []

  • Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor. When combined with a CDK5 inhibitor, it showed synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. []
  • Relevance: While significantly different in overall structure from 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, Navitoclax contains a piperazine ring, a recurring feature in several of the discussed compounds, suggesting a potential link in broader research on piperazine-containing pharmaceuticals. []

-(2, 3, 4, 9-tetrahydro1H-9carbazolyl) Piperazine Substituted Sulfonyl Derivatives []

  • Compound Description: These compounds were synthesized and evaluated for their potential use in treating Alzheimer's disease. Molecular docking studies showed significant interactions with the catalytic active site of acetylcholinesterase (AChE), suggesting their potential as AChE inhibitors. []
  • Relevance: This series of compounds shares the presence of a piperazine ring linked to a sulfonyl group with 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. Although the other parts of the structure differ significantly, this shared feature suggests a potential common ground in investigating the biological activity of sulfonyl-piperazine containing compounds. []

-((5, 6, 7, 8-tetrahydrocarbazol-9-yl) 1, 3-dioxolan-2-yl) substituted Sulfonyl Derivatives []

  • Compound Description: Similar to the previous series, these compounds were also synthesized and evaluated for their potential in treating Alzheimer's disease. They showed promising interactions with AChE in molecular docking studies, indicating their potential as AChE inhibitors. []
  • Relevance: While structurally different from 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, these compounds also contain a sulfonyl group linked to a piperazine ring. The shared focus on Alzheimer's disease and potential AChE inhibitory activity suggests a possible connection in exploring the therapeutic applications of piperazine-sulfonyl containing compounds. []

-methyl-2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenol []

  • Compound Description: This compound is a Mannich base that was prepared and structurally characterized using various spectroscopic techniques and single-crystal X-ray diffraction. Its structure is stabilized by hydrogen bonding and π∙∙∙π interactions. []
  • Relevance: This compound shares the 2-pyridyl substituted piperazine unit with 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, which is structurally related to 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. This shared substructure suggests a possible connection within a broader chemical class of piperazine-containing compounds. []

-methyl-2-((4-(4-nitrophenyl)piperazin-1-yl)methyl)phenol []

  • Compound Description: This compound, another Mannich base, was prepared and structurally characterized like the previous compound. Its structure is stabilized by hydrogen bonding and π∙∙∙π interactions. []
  • Relevance: The presence of a 4-nitrophenyl substituted piperazine unit in this compound, similar to the 4-nitrophenylsulfonyl substituted piperazine in 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, highlights a possible connection in exploring the properties and applications of piperazine compounds with nitrophenyl substituents. []

‐benzyl 6‐methyl 2‐[4‐(3‐trifluoro‐methyl phenyl) piperazin‐1‐yl] methylpyridazin‐3‐one (PC4) []

  • Compound Description: PC4 is a pyridazine derivative that was evaluated for its potential antidepressant effects in mice using various psychopharmacological tests. []
  • Relevance: This compound shares the core structure of a piperazine-substituted methylpyridazinone with 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. The variation lies in the substituents on the pyridazine ring and the piperazine ring. The shared core structure and potential central nervous system activity suggest a possible connection in a broader context of researching piperazine-pyridazine compounds for medicinal applications. []

‐benzyl 6‐methyl 2‐[4‐(3‐chlorophenyl) piperazin‐1‐yl] methylpyridazin‐3‐one (PCI3) []

  • Compound Description: Similar to PC4, PCI3 is another pyridazine derivative evaluated for its potential antidepressant effects in mice. []
  • Relevance: Just like PC4, PCI3 shares the core structure of a piperazine-substituted methylpyridazinone with 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, differing only in the substituents on the pyridazine and piperazine rings. The shared core structure and potential central nervous system activity further support the potential connection within the realm of medicinal chemistry research focusing on piperazine-pyridazine compounds. []

-(2-Nitrophenyl)piperazine []

  • Compound Description: 1-(2-Nitrophenyl)piperazine was identified as one of the 38 bioactive compounds found in the methanolic extract of Cyclamen persicum using GC-MS analysis. []
  • Relevance: The presence of a nitrophenyl substituted piperazine in this compound, similar to the 4-nitrophenylsulfonyl substituted piperazine in 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, suggests a potential link in research focusing on the biological activity of piperazine compounds containing nitrophenyl substituents. []

,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B) []

  • Compound Description: Compound B is a key intermediate in the synthesis of a series of xanthene derivatives evaluated for antiasthmatic activity. []
  • Relevance: Although structurally distinct from 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, compound B shares the presence of a piperazine ring. This commonality might indicate a broader interest in utilizing piperazine moieties in drug development, potentially for different therapeutic applications. []

-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936) []

  • Compound Description: ST1936 is a selective serotonin-6 (5-HT6) receptor agonist with nanomolar affinity for the receptor. In vivo electrophysiological studies in rats revealed its potential in modulating the activity of dopaminergic neurons in the ventral tegmental area (VTA). []
  • Relevance: Although ST1936 lacks a piperazine or pyridazine ring, its classification as a 5-HT receptor agonist, like Cimbi-712 and Cimbi-717, may suggest a connection within the research area of 5-HT receptor modulation, despite targeting different subtypes. This highlights a potential shared interest in exploring the therapeutic potential of compounds targeting the serotonergic system. []

-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2- benzothiophene-sulfonamide (SB271046) []

  • Compound Description: SB271046 is a potent and selective 5-HT6 receptor antagonist used to reverse the effects of the 5-HT6 agonist ST1936 in electrophysiological studies. []
  • Relevance: Despite its different structure compared to 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, SB271046 contains a piperazine ring and a sulfonamide group. This shared interest in piperazine and sulfonyl-containing compounds suggests a potential link within a broader medicinal chemistry context, especially when considering their shared involvement in modulating the serotonergic system. []

-(1-{6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine (WAY-181187) []

  • Compound Description: WAY-181187 is another 5-HT6 agonist that showed dose-dependent inhibition of dopaminergic neurons in the VTA during in vivo electrophysiological studies in rats. []
  • Relevance: While structurally different from 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, WAY-181187's classification as a 5-HT6 agonist, similar to ST1936, suggests a potential connection in research exploring the effects of 5-HT6 receptor modulation, even though their effects on VTA dopaminergic neurons differ. []

(R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970) []

  • Compound Description: SB-269970 is a selective 5-HT7 receptor antagonist used to pharmacologically characterize and localize 5-HT7 binding sites in autoradiographic studies. []
  • Relevance: Although SB-269970 lacks a piperazine or pyridazine ring, its classification as a 5-HT7 receptor antagonist, like Cimbi-712 and Cimbi-717, suggests a potential connection within the research area of 5-HT7 receptor modulation, highlighting a shared interest in exploring the therapeutic potential of compounds targeting the serotonergic system, even if they lack precise structural similarity. []

[(3)H]8-hydroxy-2-(di-n-propylamino)tetraline (8-OH-DPAT) []

  • Compound Description: 8-OH-DPAT is a radioligand used in autoradiographic studies for characterizing and localizing 5-HT7 receptor binding sites. It exhibits lower affinity for the receptor compared to [(3)H]5-carboxamidotryptamine but proved to be a more suitable tracer in autoradiographic studies. []
  • Relevance: While structurally distinct from 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, 8-OH-DPAT's application in 5-HT7 receptor research highlights a potential connection in exploring the pharmacological properties and applications of compounds targeting the serotonergic system, even if they lack direct structural similarities. []

-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide []

  • Compound Description: This compound, a selective Bcl-2 inhibitor, has been investigated for its potential use in treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. []
  • Relevance: Although structurally complex, this compound shares the 4-chlorophenyl-cyclohexenyl-piperazine substructure with Navitoclax and contains a nitrophenyl sulfonyl group like 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, suggesting a possible connection in researching the therapeutic applications of compounds containing these specific structural features. []

-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(trans-4-hydroxy-4-methylcyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide []

  • Compound Description: Similar to the previous compound, this selective Bcl-2 inhibitor has been investigated for its potential in treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. []
  • Relevance: Like the previous compound, it shares the 4-chlorophenyl-cyclohexenyl-piperazine substructure with Navitoclax and contains a nitrophenyl sulfonyl group like 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, suggesting a potential connection in research on the therapeutic applications of compounds containing these specific structural features. []

N- (4- (4 - ((2- (4-chlorophenyl) -5,5-dimethyl-1-cyclohex-1-en-1-yl) methyl) piperazin-1-yl) benzoyl) - 4 - (((1R) -3- (morpholin-4-yl) -1 - ((phenylsulfanyl) methyl) propyl) amino) -3 - ((trifluoromethyl) sulfonyl) benzenesulfonamide (ABT-free base 263) []

  • Compound Description: ABT-free base 263 is the free base form of the drug ABT-263, which has been investigated for its potential use in treating diseases associated with the protein Bcl-2. The research focuses on identifying different crystalline forms and solvates of ABT-263 to improve its pharmaceutical properties. []
  • Relevance: This compound, although structurally complex, shares the presence of a 4-chlorophenyl-cyclohexenyl-piperazine substructure with Navitoclax and the previous two Bcl-2 inhibitors, highlighting a potential connection in research focusing on the biological activity and therapeutic applications of compounds containing this specific structural feature. While 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine does not share this exact substructure, the repeated occurrence of piperazine-containing compounds in relation to Bcl-2 inhibition suggests a broader research interest in this area. []

N-[2-cyclohexyloxy-4-nitrophenyl]methanesulfonamide (NS-398) []

  • Compound Description: NS-398 is a selective cyclooxygenase-2 (COX-2) inhibitor used to investigate the role of COX-2 in endothelium-dependent contractions in rat aorta. []
  • Relevance: Although NS-398 does not share specific structural features with 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, its classification as a COX-2 inhibitor, alongside other compounds in the study targeting different aspects of the same pathway, suggests a potential connection in broader research exploring the interplay of different enzymes and receptors in vascular function. []

-((6R)-6-{[(4-chlorophenyl)sulfonyl]amido}-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)propanoate (S18886) []

  • Compound Description: S18886 is a thromboxane-prostanoid (TP) receptor antagonist used to investigate the role of TP receptors in endothelium-dependent contractions in rat aorta. []
  • Relevance: While structurally distinct from 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, S18886's use in the same study as the COX-2 inhibitor NS-398 highlights a shared research interest in understanding the interplay of different enzymes and receptors involved in vascular function. This suggests a potential connection in broader research exploring the pharmacological manipulation of these pathways for therapeutic benefit. []

-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (SC-560) []

  • Compound Description: SC-560 is a selective cyclooxygenase-1 (COX-1) inhibitor used as a control compound in the study investigating the role of COX-2 in endothelium-dependent contractions in rat aorta. []
  • Relevance: While SC-560 shares no direct structural resemblance to 3-(2-methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, its inclusion in the same study alongside COX-2 and TP receptor antagonists highlights a potential connection in research exploring the roles of different enzymes and receptors in vascular function, suggesting a broader interest in understanding the pharmacological modulation of these pathways for therapeutic purposes. []

Properties

CAS Number

899953-32-3

Product Name

3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

IUPAC Name

3-(2-methylpiperidin-1-yl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine

Molecular Formula

C20H26N6O4S

Molecular Weight

446.53

InChI

InChI=1S/C20H26N6O4S/c1-16-4-2-3-11-25(16)20-10-9-19(21-22-20)23-12-14-24(15-13-23)31(29,30)18-7-5-17(6-8-18)26(27)28/h5-10,16H,2-4,11-15H2,1H3

InChI Key

GSZACQDOKBXMDL-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.